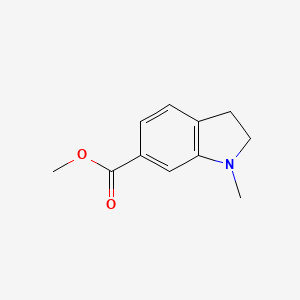

methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate

Overview

Description

“Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 1071432-28-4 . It has a molecular weight of 191.23 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of indole derivatives, such as “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .Molecular Structure Analysis

The InChI code for this compound is1S/C11H13NO2/c1-12-6-5-8-3-4-9 (7-10 (8)12)11 (13)14-2/h3-4,7H,5-6H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound . Chemical Reactions Analysis

Indole derivatives, including “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical And Chemical Properties Analysis

“Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.23 .Scientific Research Applications

Pharmaceutical Research Inhibitors and Immunomodulators

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate serves as a reactant in the synthesis of various pharmaceutical compounds. For instance, it is used in the preparation of tryptophan dioxygenase inhibitors , which are potential therapeutic agents for diseases where tryptophan catabolism is dysregulated . Additionally, it’s utilized to create pyridyl-ethenyl-indoles , which have potential as anticancer immunomodulators .

Neurological Studies Botulinum Neurotoxin Inhibition

This compound is also involved in the development of inhibitors for botulinum neurotoxin , a substance that can cause botulism. Research in this area could lead to treatments that mitigate the effects of this neurotoxin .

Immunology ITK Inhibitors

In the field of immunology, methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is used to synthesize interleukin-2 inducible T cell kinase (ITK) inhibitors . ITK plays a significant role in T cell signaling, and its inhibitors have implications in treating autoimmune diseases and leukemia .

Antibacterial Agents

The compound’s applications extend to the development of new antibacterial agents . Given the rising concern over antibiotic resistance, research into new antibacterial compounds is crucial .

Cannabinoid Research CB2 Receptor Ligands

It’s also a reactant for creating ligands for the CB2 cannabinoid receptor , which are of interest due to their therapeutic potential in pain management and inflammatory diseases .

Antiviral Research Hepatitis C NS5B Polymerase Inhibitors

In antiviral research, this compound is used to develop inhibitors of the hepatitis C virus NS5B polymerase , an enzyme essential for viral replication. Inhibitors targeting this enzyme could be potent antiviral drugs .

Sustainable Chemistry Multicomponent Reactions

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is involved in sustainable multicomponent reactions to assemble pharmaceutically interesting scaffolds, highlighting its role in green chemistry initiatives .

8. Plant Biology: Hormone Production and Degradation Studies Indole derivatives like this compound are significant in plant biology, particularly in the study of hormone production and degradation, such as indole-3-acetic acid , a plant hormone produced by tryptophan degradation .

Safety and Hazards

When handling “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, it is recommended to do so in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Future Directions

Mechanism of Action

Target of Action

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

properties

IUPAC Name |

methyl 1-methyl-2,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJMBLOFMLWTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)

![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)